Ethyl 2,4,5-trifluorobenzoate
Description
Overview of Fluorinated Aromatic Compounds in Organic Synthesis
The introduction of fluorine into aromatic compounds can dramatically alter their physical, chemical, and biological properties. Fluorinated aromatic compounds are integral to modern organic synthesis due to the unique characteristics imparted by the fluorine atom, such as high thermal stability, increased lipophilicity, and altered electronic effects. These properties make them invaluable in the development of a wide range of materials, from pharmaceuticals and agrochemicals to advanced polymers and liquid crystals. evitachem.com The synthesis of these molecules can be challenging, often requiring specialized fluorinating agents or multi-step processes. vulcanchem.comlookchem.com
Significance of Benzoate (B1203000) Esters as Synthetic Intermediates
Benzoate esters are a class of organic compounds widely used as key intermediates in synthesis. Their ester functionality serves as a versatile handle for a variety of chemical transformations, including hydrolysis, reduction, and transesterification. researchgate.net They are fundamental building blocks for more complex molecules, particularly in the pharmaceutical industry, where they are precursors to a vast number of active pharmaceutical ingredients (APIs). semanticscholar.org Their relative stability and ease of preparation make them ideal starting points in multi-step synthetic sequences. lehigh.edu
Positioning of Ethyl 2,4,5-Trifluorobenzoate (B226587) within this Chemical Class
Ethyl 2,4,5-trifluorobenzoate merges the advantageous properties of both fluorinated aromatics and benzoate esters. The three electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly influence the molecule's reactivity, making the aromatic ring susceptible to nucleophilic substitution and modifying the reactivity of the ester group. This specific substitution pattern makes it a highly valuable and specialized building block, particularly in medicinal chemistry where it serves as a precursor for specific, high-value therapeutic agents. semanticscholar.orgorganicchemistrydata.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4,5-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDADJUAUJPWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379015 | |
| Record name | Ethyl 2,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351354-41-1 | |
| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2,4,5 Trifluorobenzoate and Analogues
Esterification Reactions
Esterification represents the most direct route to Ethyl 2,4,5-trifluorobenzoate (B226587), involving the reaction of the corresponding carboxylic acid with ethanol (B145695). The efficiency of this process is highly dependent on the catalyst and reaction conditions.
Direct Esterification of 2,4,5-Trifluorobenzoic Acid with Ethanol
The principal method for synthesizing Ethyl 2,4,5-trifluorobenzoate is the direct esterification of 2,4,5-Trifluorobenzoic Acid with ethanol. fiveable.me This reaction, a type of Fischer-Speier esterification, involves heating a mixture of the carboxylic acid and an excess of ethanol. vulcanchem.com The reaction is reversible, producing the ester and water. fiveable.me To drive the chemical equilibrium toward the formation of the product, an excess of one reactant (typically ethanol) is used, and/or the water generated during the reaction is removed. fiveable.me A common laboratory approach involves refluxing the 2,4,5-trifluorobenzoic acid in ethanol. vulcanchem.com
Catalyst Systems in Esterification
The rate of direct esterification is significantly enhanced by the presence of a catalyst. fiveable.me
Homogeneous Acid Catalysts: Strong mineral acids are the conventional catalysts for this reaction. Concentrated sulfuric acid (H₂SO₄) is widely used to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. fiveable.medergipark.org.tr Other homogeneous catalysts include hydrochloric acid. dergipark.org.tr
Heterogeneous Catalysts: To overcome issues associated with corrosive and difficult-to-separate homogeneous catalysts, solid acid catalysts have been developed. dergipark.org.tr Ion-exchange resins, such as the macroporous, acidic, styrene-divinylbenzene copolymer Amberlyst 15, have been employed in esterification reactions. dergipark.org.trresearchgate.net
Coupling Agents: An alternative to traditional acid catalysis involves the use of coupling agents that activate the carboxylic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under milder conditions. mdpi.com
Other Systems: Research into greener catalytic systems has identified deep eutectic solvents (DES) as effective catalysts for the esterification of benzoic acid, demonstrating high activity and stability. dergipark.org.tr
Optimization of Reaction Conditions (Temperature, Solvent, Stoichiometry)
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The key variables include temperature, solvent, and the molar ratio of reactants. researchgate.net
Temperature: Esterification reactions are typically conducted at elevated temperatures to increase the reaction rate. dergipark.org.tr A common technique is to heat the reaction mixture to reflux, with temperatures in the range of 50–80°C often cited for analogous fluorinated benzoate (B1203000) syntheses.
Solvent: In many synthetic preparations, excess ethanol serves as both the reacting alcohol and the solvent, which helps to shift the reaction equilibrium towards the product side. vulcanchem.com
Stoichiometry: The molar ratio of alcohol to carboxylic acid is a significant factor. researchgate.net Using a large excess of ethanol is a standard practice to ensure the complete conversion of the more valuable 2,4,5-trifluorobenzoic acid. fiveable.mevulcanchem.com Removing water as it forms, for instance through azeotropic distillation, is another effective strategy to drive the reaction to completion. fiveable.me
| Parameter | Condition/Reagent | Purpose | Source |
|---|---|---|---|
| Catalyst | H₂SO₄ | Increases reaction rate by protonating the carbonyl group. | fiveable.me |
| Catalyst | EDCI/DMAP | Activates the carboxylic acid for milder reaction conditions. | mdpi.com |
| Temperature | Reflux (50-80°C) | Provides energy to overcome the activation barrier and increases reaction speed. | |
| Stoichiometry | Excess Ethanol | Shifts equilibrium towards product formation (Le Chatelier's Principle). | fiveable.mevulcanchem.com |
| Byproduct Removal | Removal of Water | Shifts equilibrium towards product formation. | fiveable.me |
Precursor Synthesis and Derivatization Routes
The synthesis of analogues of this compound often involves multi-step sequences starting from specifically functionalized precursors. These routes allow for the introduction of various functional groups onto the fluorinated benzene (B151609) ring.
Synthesis from 3-Hydroxy-2,4,5-trifluorobenzoic Acid
3-Hydroxy-2,4,5-trifluorobenzoic acid is a key precursor for producing a range of derivatives. chemicalbook.com The hydroxyl group can be alkylated to form various ethers, and the carboxylic acid group can be esterified.
For instance, ethyl 3-ethoxy-2,4,5-trifluorobenzoate can be synthesized from 3-hydroxy-2,4,5-trifluorobenzoic acid. chemicalbook.com One method involves reacting the precursor with ethyl bromide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to introduce the ethoxy group.
Another related derivatization starts from ethyl 2,4,5-trifluoro-3-hydroxybenzoate. This compound can be treated with sodium hydride in dimethylformamide (DMF), followed by reaction with chlorodifluoromethane (B1668795) under pressure at 95-100°C to yield ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate. prepchem.com
| Starting Material | Key Reagents | Product | Source |
|---|---|---|---|
| 3-Hydroxy-2,4,5-trifluorobenzoic acid | Ethyl bromide, K₂CO₃ or NaH | 3-Ethoxy-2,4,5-trifluorobenzoic acid | |
| Ethyl 2,4,5-trifluoro-3-hydroxybenzoate | 1. Sodium hydride, DMF 2. Chlorodifluoromethane | Ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate | prepchem.com |
| 3-Hydroxy-2,4,5-trifluorobenzoic acid | Dimethyl sulfate (B86663), NaOH | Methyl 3-methoxy-2,4,5-trifluorobenzoate | google.com |
Utilization of other Halogenated Benzoic Acid Derivatives
The synthesis of the required 2,4,5-trifluorobenzoic acid precursor can itself start from other halogenated compounds. One patented method describes the preparation of 2,4,5-trifluorobenzoic acid from 2,4-dichloro-5-fluorobenzoyl chloride. google.com This process involves a fluorination reaction, typically using potassium fluoride (B91410) (KF) in an aprotic polar solvent like sulfolane, followed by hydrolysis of the resulting 2,4,5-trifluorobenzoyl fluoride to yield the desired acid. google.com
Furthermore, a continuous microflow process has been developed for the synthesis of 2,4,5-trifluorobenzoic acid starting from 2,4,5-trifluorobromobenzene. researchgate.net This method utilizes a Grignard exchange reaction with ethylmagnesium bromide to form the unstable 2,4,5-trifluorophenylmagnesium bromide, which is then carboxylated with carbon dioxide gas to give the final product in high yield. researchgate.net
The synthesis of analogues can also proceed from other polyfluorinated benzoic acids. For example, ethyl 2,3,4,5-tetrafluorobenzoate is prepared by the esterification of 2,3,4,5-tetrafluorobenzoic acid with diethyl sulfate in the presence of a phase-transfer catalyst system, such as a mixture of trialkylamines. google.com
Formation of related trifluorobenzoate esters (e.g., Mthis compound)
The synthesis of trifluorobenzoate esters, such as mthis compound, typically follows the well-established Fischer esterification method. This reaction involves the acid-catalyzed esterification of the corresponding carboxylic acid with an alcohol. beilstein-journals.orgacs.orgresearchgate.net
A general and effective method for preparing methyl trifluorobenzoate esters is the reaction of the respective trifluorobenzoic acid with methanol (B129727) in the presence of a catalyst like thionyl chloride or a strong acid such as sulfuric acid. nih.govresearchgate.net For instance, the synthesis of methyl 2,3,4-trifluorobenzoate is achieved by reacting 2,3,4-trifluorobenzoic acid with methanol and thionyl chloride, heating the mixture for an extended period. nih.gov This procedure typically yields the desired ester in high purity after purification. nih.gov
Similarly, while a specific detailed procedure for mthis compound is not extensively documented in the provided search results, its synthesis can be inferred from analogous preparations. The reaction would involve treating 2,4,5-trifluorobenzoic acid with methanol under acidic conditions. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, which can also serve as the solvent. beilstein-journals.orgresearchgate.net The water formed during the reaction can be removed to improve the yield. researchgate.net
A representative procedure for the synthesis of a methyl trifluorobenzoate ester is as follows: The trifluorobenzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. acs.orgresearchgate.net The mixture is then heated under reflux for several hours. acs.org After completion, the excess methanol is removed, and the residue is worked up by extraction with an organic solvent, followed by washing with a basic solution to remove any unreacted acid, and then with brine. acs.org The organic layer is dried and the solvent evaporated to yield the crude ester, which can be further purified by distillation or chromatography. nih.govwhiterose.ac.uk
The synthesis of other related analogues, such as methyl 3-methoxy-2,4,5-trifluorobenzoate, has been described in patent literature. This process involves the methylation of 3-hydroxy-2,4,5-trifluorobenzoic acid. utdallas.edu
Below is a table summarizing the synthesis of various trifluorobenzoate esters based on the Fischer esterification principle.
| Ester Product | Carboxylic Acid Precursor | Alcohol | Catalyst | Typical Reaction Conditions | Yield | Reference |
| Methyl 2,3,4-trifluorobenzoate | 2,3,4-Trifluorobenzoic acid | Methanol | Thionyl chloride | Heated at 60-65 °C for 72h | 81% | nih.gov |
| Methyl 2,4,6-trifluorobenzoate | 2,4,6-Trifluorobenzoic acid | Methanol | Thionyl chloride | Heated at 60-65 °C for 72h | 85% | nih.gov |
| Ethyl 3,4,5-trifluorobenzoate | 3,4,5-Trifluorobenzoic acid | Ethanol | Sulfuric acid | Reflux | Not specified | |
| Methyl 3-methoxy-2,4,5-trifluorobenzoate | 3-Hydroxy-2,4,5-trifluorobenzoic acid | Dimethyl sulfate (methylating agent) | Sodium hydroxide (B78521) | 50-52 °C | 88.7% | utdallas.edu |
Advanced Synthetic Strategies
To address the growing need for more efficient, safer, and environmentally benign chemical processes, advanced synthetic strategies are being explored for the preparation of this compound and its analogues.
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact. colab.wscinz.nz Key areas of focus include the use of greener solvents, alternative catalysts, and energy-efficient reaction conditions.
One promising green approach is the use of ionic liquids as both catalysts and solvents for Fischer esterification reactions. researchgate.netmdpi.comacs.orgppor.az Brønsted acidic ionic liquids have been shown to be effective catalysts for the esterification of benzoic acids with various alcohols, offering advantages such as high yields, mild reaction conditions, and the potential for catalyst recycling. mdpi.comacs.org For example, pyridinium (B92312) and triethylammonium-based ionic liquids have been successfully used for the esterification of benzoic acid derivatives. mdpi.com The use of such systems could be extended to the synthesis of this compound, potentially reducing the need for volatile and corrosive acid catalysts like sulfuric acid.
Solvent-free synthesis is another green strategy that can be applied. Microwave-assisted organic synthesis, sometimes in the absence of a solvent, can accelerate reaction rates and improve yields in esterification reactions. researchgate.net
Photocatalytic methods also represent a green approach. For instance, photocatalytic hydrodefluorination of highly fluorinated benzoates has been developed as a method to access various fluorination patterns, which is a "molecular sculpting" approach that can be more efficient than building the molecules from scratch. nih.govacs.org
Flow Chemistry and Continuous Synthesis
Flow chemistry, utilizing microreactors, offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgbeilstein-journals.orgcore.ac.uknih.gov The synthesis of fluorinated compounds, which can involve hazardous reagents and highly exothermic reactions, is particularly well-suited for flow chemistry. beilstein-journals.orgworktribe.com
Continuous flow processes have been implemented for the industrial production of related compounds. For example, the synthesis of 2,4,5-trifluorobenzoic acid, the precursor to this compound, has been achieved in a continuous microflow system. researchgate.netresearchgate.net This process involves the generation of an aryl-Grignard reagent followed by carboxylation in a falling film microreactor, resulting in high yield and purity. researchgate.net The subsequent esterification step could also be integrated into a continuous flow process.
Industrial production of similar compounds, such as methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate, has also moved towards continuous flow reactors to enhance safety and scalability, with precise control over reaction parameters. smolecule.com These systems can handle highly exothermic reactions safely and efficiently. The application of flow chemistry to the Fischer esterification of 2,4,5-trifluorobenzoic acid with ethanol would be a logical extension, potentially leading to a more efficient and safer manufacturing process for this compound. researchgate.net
Stereoselective Synthetic Routes (if applicable to specific derivatives)
While this compound itself is not chiral, stereoselective synthesis becomes highly relevant for its derivatives where chirality is introduced, for example, through substitution on the ethyl group or by reactions at the aromatic ring that create stereocenters. The development of methods for the enantioselective synthesis of fluorinated molecules is a very active area of research due to their importance in medicinal chemistry. dicp.ac.cnmdpi.comnih.gov
Several strategies for the stereoselective synthesis of chiral fluorinated esters have been reported:
Asymmetric Fluorination: N-heterocyclic carbene (NHC) catalyzed enantioselective α-fluorination of aldehydes can produce a wide range of α-fluoro esters with excellent enantioselectivity. nih.gov This approach could be applied to synthesize chiral esters with a fluorine atom on the alkyl chain.
Biocatalysis: Enzymes, such as lipases and esterases, can be used for the kinetic resolution of racemic fluorinated carboxylic acids or their esters. mdpi.com For instance, the hydrolase-catalyzed kinetic resolution of fluorinated arylcarboxylic acid esters can yield enantiomerically pure acids and unreacted esters. mdpi.com Biocatalytic reduction of α-fluoroenoates using ene reductases is another strategy to produce enantioenriched α-fluoroesters. chemrxiv.org The integration of electrosynthesis and biocatalysis has also been explored for the synthesis of chiral sulfur-based organofluorine compounds. acs.org
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries can direct the stereochemical outcome of a reaction. For example, the optical resolution of carboxylic acid derivatives of iridium(III) complexes has been achieved using chiral auxiliaries. acs.org Asymmetric hydrogenation of unsaturated fluorinated esters catalyzed by transition metal complexes with chiral ligands is another powerful method to obtain enantioenriched fluorinated esters. dicp.ac.cn
These stereoselective methods are not directly applicable to the synthesis of this compound itself but are crucial for the preparation of its chiral derivatives, which may have important applications in the development of new bioactive molecules.
Chemical Reactivity and Transformation Studies of Ethyl 2,4,5 Trifluorobenzoate
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) on the Ethyl 2,4,5-trifluorobenzoate (B226587) ring is significantly challenging. The benzene (B151609) ring is strongly deactivated towards electrophilic attack due to the powerful inductive electron-withdrawing effects of the three fluorine atoms and the deactivating nature of the ethyl carboxylate group. nih.govnist.gov Highly fluorinated aromatic compounds like hexafluorobenzene (B1203771) are known to be extremely inert to electrophiles, requiring exceedingly drastic reaction conditions for any substitution to occur. nih.govnist.gov While modern catalytic methods, such as palladium-catalyzed reactions, have been developed to functionalize some deactivated fluoroaromatics, traditional EAS reactions like nitration or Friedel-Crafts alkylation are generally not viable under standard conditions for this compound. smolecule.com
Nucleophilic Aromatic Substitution Reactions on the Fluorinated Benzene Ring
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of Ethyl 2,4,5-trifluorobenzoate makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. nist.govcore.ac.uk This reactivity is a cornerstone of its utility in organic synthesis, particularly as a building block for complex molecules such as certain classes of antibacterial agents. lookchem.comchemsrc.com Strong nucleophiles readily displace one of the fluorine atoms on the aromatic ring, a reaction facilitated by the ring's ability to accommodate a negative charge. nist.gov
The displacement of a fluorine atom from the ring proceeds via a well-established two-step addition-elimination mechanism. core.ac.uk
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. core.ac.ukresearchgate.net The aromaticity of the ring is temporarily broken in this step.
Elimination (Aromatization): The intermediate complex then rapidly rearomatizes by expelling the fluoride (B91410) ion as a leaving group. This second step is generally very fast because it restores the stable aromatic system. core.ac.uk
The substitution pattern of this compound directs nucleophilic attack to a specific position on the aromatic ring with high regioselectivity. The three fluorine atoms and the ester group all contribute to the activation of the ring for nucleophilic attack. The most probable sites for substitution are the carbon atoms at positions 2, 4, and 5.
The regiochemical outcome is determined by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack at each position. Attack is favored at the position that allows for the most effective delocalization of the resulting negative charge. For this compound, the primary site of nucleophilic attack is the C-4 position (para to the ester group). This preference is because the negative charge of the intermediate can be delocalized not only by the adjacent fluorine atoms but also onto the oxygen atoms of the ester group through resonance, providing significant stabilization. This makes the fluorine at C-4 the most activated leaving group. This high regioselectivity is exploited in the synthesis of quinolone-based antibacterial agents, where the C-4 position is functionalized. lookchem.comchemsrc.com
Stereoselectivity is generally not a factor in these reactions unless a chiral nucleophile is used, as the aromatic ring is planar.
| Position of Attack | Leaving Group | Stabilizing Factors for Intermediate | Observed Reactivity |
|---|---|---|---|
| C-4 | F | Resonance stabilization by para-ester group; Inductive stabilization by ortho-fluorine (at C-5) | Major Product |
| C-2 | F | Resonance stabilization by ortho-ester group; Inductive stabilization by meta-fluorines (at C-4, C-5) | Minor or No Product |
| C-5 | F | Inductive stabilization by ortho-fluorine (at C-4); Meta to ester group (no resonance stabilization) | Minor or No Product |
The rate and facility of the SNAr reaction are profoundly influenced by the substituents on the benzene ring.
Fluorine Atoms: The high electronegativity of fluorine atoms activates the ring towards nucleophilic attack through a strong inductive effect (-I), which makes the ring carbons electron-poor. core.ac.uk In SNAr reactions, fluorine is an effective leaving group, a fact attributed to the rate-determining step being the initial nucleophilic attack rather than the C-F bond cleavage. nist.gov
Ethyl Carboxylate Group: The ester group (-COOEt) is a powerful electron-withdrawing group through both induction and resonance (-M effect). It strongly activates the ring, particularly at the ortho and para positions, by stabilizing the anionic Meisenheimer intermediate. core.ac.uk The combined effect of three fluorine atoms and an ester group makes this compound a highly reactive substrate for SNAr.
Reactions at the Ester Moiety
The ethyl ester functional group can also undergo characteristic reactions, most notably transesterification.
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol (R'-OH). This reaction converts this compound into a different ester, Alkyl 2,4,5-trifluorobenzoate. The reaction is an equilibrium process and can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant (R'-OH) is typically used in large excess, often serving as the solvent. masterorganicchemistry.combiodieseleducation.org
Base-Catalyzed Transesterification: This mechanism involves the nucleophilic attack of an alkoxide ion (R'O⁻) on the ester carbonyl carbon, proceeding through a tetrahedral intermediate before the ethoxide leaving group is eliminated. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a neutral alcohol molecule. A series of proton transfer steps then leads to the elimination of ethanol (B145695) and formation of the new ester. masterorganicchemistry.com
Hydrolysis Mechanisms and Kinetics
The hydrolysis of esters, including this compound, is a fundamental reaction that can be catalyzed by either acid or base. libretexts.orglibretexts.org This process involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.org
Under basic conditions, known as saponification, the reaction proceeds via a nucleophilic acyl substitution pathway. A hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide ion (⁻OEt) as the leaving group and forming 2,4,5-trifluorobenzoic acid, which is then deprotonated by the base in the medium to yield the carboxylate salt. libretexts.org
The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences the reactivity of this compound. These substituents enhance the electrophilic character of the carbonyl carbon, which is expected to increase the rate of nucleophilic attack compared to non-fluorinated analogues. While the general mechanisms are well-established, specific kinetic data detailing the rate constants for the hydrolysis of this compound were not available in the reviewed scientific literature. However, studies on related compounds, such as S-ethyl trifluorothioacetate, have demonstrated that the rate of hydrolysis is dependent on the leaving group's ability and the concentration of water. mdpi.com
Reduction of the Ester Group
The ester functional group in this compound can be readily reduced using powerful reducing agents. libretexts.org The typical product of this reaction is a primary alcohol. libretexts.org
The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the ester's carbonyl carbon. This addition leads to a tetrahedral intermediate which then collapses, eliminating an ethoxide ion to form an intermediate aldehyde, 2,4,5-trifluorobenzaldehyde. This aldehyde is not isolated as it is immediately reduced further by another equivalent of hydride to yield the primary alcohol, (2,4,5-trifluorophenyl)methanol, after an acidic workup. libretexts.orglibretexts.org
A partial reduction of the ester to the corresponding aldehyde can be achieved by using a less reactive and more sterically hindered reducing agent, such as diisobutylaluminum hydride (DIBAH or DIBAL-H). libretexts.orglibretexts.org To prevent the over-reduction of the resulting aldehyde to the alcohol, this reaction must be carried out at low temperatures, typically -78 °C. libretexts.org
| Reducing Agent | Typical Conditions | Major Product | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ether or THF, followed by H₃O⁺ workup | (2,4,5-Trifluorophenyl)methanol | libretexts.org, libretexts.org |
| Diisobutylaluminum Hydride (DIBAH) | Toluene or Hexane, -78 °C | 2,4,5-Trifluorobenzaldehyde | libretexts.org, libretexts.org |
Oxidation Reactions
The this compound molecule is generally resistant to oxidation under standard conditions. The ester functional group is already in a high oxidation state. Furthermore, the aromatic ring is heavily deactivated by the strong electron-withdrawing effects of the three fluorine substituents and the carboxyl group. This deactivation makes the benzene ring less susceptible to electrophilic attack, which is a common pathway for the oxidation of aromatic systems. The scientific literature reviewed did not provide specific examples of oxidation reactions involving this compound.
Cycloaddition and Annulation Reactions involving the Aromatic Ring
While the fluorinated aromatic ring is generally unreactive towards many transformations, derivatives of trifluorobenzoates have been shown to participate in specialized cycloaddition reactions, highlighting their utility as reactive intermediates in complex organic synthesis.
Trifluorobenzoate derivatives have been identified as effective precursors in intermolecular [5+2] cycloaddition reactions. nih.gov These reactions provide a powerful method for constructing 8-oxabicyclo[3.2.1]octane frameworks, which are core structures in numerous natural products and medicinally relevant compounds. nih.govwiley.com The reaction involves a pyrylium (B1242799) ion intermediate, generated from a pyranone precursor, which acts as the 5π component, and an electron-rich alkene, such as ethyl vinyl ether, which serves as the 2π component. nih.gov
In studies of these cycloadditions, it was discovered that the nature of the leaving group on the pyranone precursor is crucial for reactivity. Specifically, a 3,4,5-trifluorobenzoate derivative was found to provide an excellent balance of reactivity and selectivity. nih.gov The improved reactivity is attributed to the fact that 3,4,5-trifluorobenzoate is a superior leaving group compared to less electron-deficient analogues, a property that facilitates the formation of the key pyrylium ion intermediate. wiley.com This principle suggests that other trifluorobenzoate isomers, like the 2,4,5-trifluorobenzoate, would also function as effective leaving groups due to the electron-withdrawing nature of the fluorine atoms.
A significant advancement in [5+2] pyrylium cycloadditions has been the development of catalytic, asymmetric versions of the reaction. nih.govwiley.com Highly enantioselective intermolecular [5+2] cycloadditions are successfully promoted by a dual catalyst system. wiley.com This system is composed of a chiral primary aminothiourea and an achiral thiourea (B124793) co-catalyst. nih.gov
This dual-catalyst approach enables the generation of complex, chiral 8-oxabicyclo[3.2.1]octane derivatives from simple starting materials with high levels of stereocontrol. nih.gov Research has shown that achieving optimal enantioselectivity is highly dependent on the structure of the reactants. wiley.com In this context, the use of a 3,4,5-trifluorobenzoate as the leaving group on the pyranone precursor was found to be critical for obtaining high enantiomeric excess (up to 96% ee) in the resulting bicyclic products. researchgate.net This highlights the essential role that trifluorobenzoate derivatives play in enabling these advanced, stereoselective transformations. nih.govresearchgate.net
| 5π Precursor | 2π Component | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Pyranone with 3,4,5-trifluorobenzoate leaving group | Ethyl vinyl ether | Chiral primary aminothiourea and achiral thiourea | 8-Oxabicyclo[3.2.1]octane derivative | Up to 96% | nih.gov, researchgate.net |
Reactivity of Related Fluorinated Benzoate (B1203000) Esters
The reactivity of fluorinated benzoate esters is diverse, extending beyond the transformations of the ester group itself. The fluorine atoms significantly influence the electronic properties of the aromatic ring, enabling unique reactions.
One notable example is the use of methyl 4-fluorobenzoate (B1226621) as an effective photosensitizing catalyst (PSCat). nih.gov In the presence of light, it can promote the direct fluorination of unactivated C(sp³)–H bonds, a transformation of significant interest for late-stage functionalization in medicinal chemistry. nih.gov
Furthermore, the fluorine atoms on the aromatic ring of compounds like this compound can act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the carboxyl group and the other fluorine atoms activates the ring for nucleophilic attack. For instance, this compound has been shown to react with phenols, such as 3,5-bis(trifluoromethyl)phenol, in the presence of cesium carbonate. google.com In this reaction, the phenoxide ion displaces the fluorine atom at the C-4 position, which is para to the ester group, to form a diaryl ether. google.com This type of reaction demonstrates the utility of polyfluorinated benzoate esters as building blocks for complex molecules.
Another related compound, ethyl 4-amino-3,5-difluorobenzoate, showcases different reactivity patterns where the amino group can participate in nucleophilic substitution reactions. The presence of fluorine atoms can also stabilize solid-state structures through hydrogen bonding, which may influence reactivity.
Applications in Medicinal Chemistry and Drug Discovery
Role as a Key Building Block in Pharmaceutical Synthesis
Ethyl 2,4,5-trifluorobenzoate (B226587) is a pivotal intermediate in the multi-step synthesis of various pharmaceutically active molecules. The presence of fluorine atoms significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, properties that are highly desirable in drug design. vulcanchem.com Chemists utilize this compound as a foundational scaffold, modifying it through various reactions to construct more complex molecular architectures.
Development of Novel Therapeutic Agents
The structural attributes of Ethyl 2,4,5-trifluorobenzoate make it an attractive starting point for the development of new drugs across several therapeutic areas.
This compound and its derivatives have demonstrated notable antimicrobial properties. The parent compound itself is recognized for its effectiveness in inhibiting the growth of a variety of bacteria and fungi, which is a crucial characteristic for ensuring the stability of pharmaceutical formulations.
More significantly, it serves as a key intermediate in the synthesis of potent antibacterial agents. uiowa.edu Its structural framework is incorporated into more complex molecules designed to combat bacterial infections. A primary example is its use in the development of quinolone antibiotics, where the fluorinated ring system is a critical pharmacophore contributing to the drug's mechanism of action and antibacterial spectrum.
| Application Area | Specific Use of this compound | Reference |
| Antimicrobial Agent | Direct use to inhibit the growth of various bacteria and fungi. | |
| Antibiotic Synthesis | Intermediate in the synthesis of quinolone antibiotics. | |
| Pharmaceutical Intermediates | Building block for creating complex antibacterial compounds. | uiowa.edu |
Currently, there is a lack of specific research findings directly linking this compound to the synthesis or development of antiviral compounds.
While research has explored the anticancer potential of other isomers like Ethyl 3,4,5-trifluorobenzoate, there is limited direct evidence in the available scientific literature to support a role for this compound or its immediate derivatives in anticancer drug development. However, its precursor, 2,4,5-trifluorobenzoic acid, has been used in the synthesis of quinazoline-2,4-diones, a class of compounds investigated for their potential as topoisomerase inhibitors in cancer therapy. uiowa.edu
This compound is a valuable precursor for the synthesis of molecules with anti-inflammatory potential. It is used as an intermediate in the production of more complex derivatives that are designed to act as anti-inflammatory agents. uiowa.edu For example, it can be used to synthesize compounds like Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate, which is itself an intermediate for anti-inflammatory pharmaceuticals. The anti-inflammatory activity of related compounds, such as 3-Hydroxy-2,4,5-trifluorobenzoic acid, which has shown significant reduction in inflammatory markers in animal models, further suggests the potential of this chemical scaffold in designing new anti-inflammatory drugs.
| Derivative/Related Compound | Role/Finding | Reference |
| Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate | An intermediate synthesized from this compound precursors for anti-inflammatory agents. | |
| 3-Hydroxy-2,4,5-trifluorobenzoic acid | A related acid that demonstrated reduction in inflammatory markers in animal studies. |
Derivatives of this compound have been synthesized and investigated for their ability to inhibit specific enzymes, a common strategy in drug development. The trifluorinated phenyl group is often crucial for the binding affinity and inhibitory action of these molecules.
A significant application is in the development of sodium channel inhibitors. A patent describes the use of this compound as a starting material in a multi-step synthesis to produce novel heterocyclic compounds that act as inhibitors of voltage-gated sodium channels. These inhibitors have potential applications in treating conditions related to abnormal neuronal activity.
Furthermore, the precursor acid, 2,4,5-trifluorobenzoic acid, is used to synthesize quinazoline-2,4-dione derivatives which function as catalytic inhibitors of DNA gyrase and topoisomerase IV, enzymes critical for bacterial survival. uiowa.edu This highlights the role of the 2,4,5-trifluorophenyl scaffold in the design of enzyme inhibitors.
| Derivative Class | Enzyme Target | Therapeutic Potential | Reference |
| Heterocyclic Compounds | Voltage-gated sodium channels | Neurological disorders | |
| Quinazoline-2,4-diones | DNA gyrase, Topoisomerase IV | Antibacterial | uiowa.edu |
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological activity of a lead compound by making targeted chemical modifications. While broad SAR studies on a wide array of derivatives of this compound are not extensively published, its most notable application is as a key starting material in the synthesis of the antidiabetic drug, sitagliptin (B1680988). semanticscholar.orggoogle.com The core of sitagliptin contains a 3-amino-4-(2,4,5-trifluorophenyl) butyric acid moiety, which is synthesized from this compound. semanticscholar.org
The development of sitagliptin and other related Dipeptidyl Peptidase-4 (DPP-4) inhibitors provides significant insight into the SAR of the 2,4,5-trifluorophenyl group. Research has shown that this specific trifluorinated phenyl ring is crucial for the molecule's potency and efficacy.
Key SAR insights from DPP-4 inhibitors incorporating the 2,4,5-trifluorophenyl group:
Trifluorophenyl Moiety: This group is essential for high-potency inhibition of the DPP-4 enzyme. It fits snugly into the hydrophobic S1 pocket of the enzyme's active site. nih.govproteopedia.org Molecular docking studies confirm that the 2,4,5-trifluorophenyl group fully occupies this S1 pocket. rsc.orgnih.gov
Fluorination Pattern: The presence and position of fluorine atoms are critical. Studies comparing analogs have found that trifluorophenyl derivatives possess higher potency than their corresponding difluorophenyl counterparts. brieflands.com This highlights the importance of the specific 2,4,5-trifluoro substitution pattern for optimal binding affinity.
Stereochemistry: The stereochemistry of the β-amino group attached to the trifluorophenyl-containing fragment is vital. For sitagliptin and its analogs, the (R)-configuration is favored for potent DPP-4 inhibition. rsc.org
Linker and Heterocyclic Groups: While the trifluorophenyl group anchors the molecule in the S1 pocket, modifications to other parts of the molecule, such as the amide linker and terminal heterocyclic rings (like the triazolopiperazine in sitagliptin), are explored to enhance selectivity, potency, and pharmacokinetic properties. researchgate.netwikipedia.org For instance, replacing the central ring of sitagliptin with a 2-aza-bicyclo[2.2.1]heptane moiety led to a new inhibitor, neogliptin, with even greater potency. diva-portal.org
The following table illustrates the structural components of sitagliptin and their role in its activity, which is derived from SAR studies.
| Structural Component | Role in DPP-4 Inhibition | Relevant SAR Finding | Citation |
| 2,4,5-Trifluorophenyl Group | Binds to the hydrophobic S1 pocket of the DPP-4 enzyme. | Essential for high potency; provides strong hydrophobic interactions. | nih.govproteopedia.orgrsc.org |
| β-Amino Group | Forms key ionic and hydrogen bond interactions with amino acid residues (Glu205, Glu206, Tyr662) in the S2 pocket. | The (R)-stereochemistry is crucial for optimal binding and inhibitory activity. | rsc.orgwikipedia.org |
| Amide Linker | Connects the core fragments and positions them correctly within the active site. | A water molecule bridge can form between the amide carbonyl and Tyr547. | nih.gov |
| Triazolopiperazine Ring | Interacts with the S2' subsite and contributes to overall selectivity and pharmacokinetic profile. | The trifluoromethyl group on this ring interacts with residues Arg358 and Ser209. | brieflands.comwikipedia.org |
Fluorine as a Bioisostere and its Impact on Drug Properties
Key impacts of fluorine as a bioisostere in derivatives of this compound:
Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence significantly alters the electronic distribution of the aromatic ring. The strong electron-withdrawing nature of the three fluorine atoms in the 2,4,5-trifluorophenyl group enhances binding interactions with biological targets. nih.gov
Increased Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity (fat-solubility) of a molecule. This can improve its ability to cross cell membranes and may enhance its absorption and distribution in the body.
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation. The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. This can increase the drug's half-life and duration of action.
Binding Affinity: The trifluorophenyl moiety can participate in favorable non-covalent interactions within a protein's binding pocket, such as hydrophobic interactions and π-stacking with aromatic amino acid residues like Phenylalanine (Phe) and Tyrosine (Tyr). rsc.org In the case of sitagliptin, the trifluorophenyl group forms hydrophobic interactions with multiple residues in the S1 pocket, including Val656, Trp659, and Tyr666, which is a key factor in its high binding affinity. rsc.org
The table below compares fluorine to hydrogen, illustrating why it is such an effective bioisostere.
| Property | Hydrogen (H) | Fluorine (F) | Impact on Drug Properties | Citation |
| Van der Waals Radius (Å) | 1.20 | 1.47 | Minimal steric perturbation; F is only ~20% larger than H. | brieflands.com |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Creates a strong C-F bond dipole, altering electronic interactions. | brieflands.com |
| Bond Energy with Carbon (kcal/mol) | ~99 | ~116 | Increases metabolic stability by preventing C-H oxidation. | |
| Lipophilicity Contribution (π value) | +0.50 (for Phenyl-H) | +0.14 (for Phenyl-F, per F) | Increases overall molecular lipophilicity. |
Mechanism of Action Studies (where this compound or its derivatives are involved)
The primary and most well-documented mechanism of action for a drug derived from this compound is the inhibition of the Dipeptidyl Peptidase-4 (DPP-4) enzyme by sitagliptin. wikipedia.orgpatsnap.com
Mechanism of Action of Sitagliptin:
Role of Incretins: In a healthy individual, the gut releases incretin (B1656795) hormones, primarily Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP), in response to food intake. patsnap.com These hormones are crucial for glucose homeostasis. They stimulate the pancreas to release insulin (B600854) and suppress the release of glucagon (B607659), which prevents the liver from producing excess glucose. wikipedia.orgpatsnap.com
DPP-4 Enzyme Activity: The action of these incretin hormones is naturally short-lived because they are rapidly broken down and inactivated by the DPP-4 enzyme. wikipedia.org
DPP-4 Inhibition: Sitagliptin acts as a potent and selective competitive inhibitor of the DPP-4 enzyme. proteopedia.orgpatsnap.com By binding to the active site of DPP-4, sitagliptin prevents the degradation of GLP-1 and GIP.
Therapeutic Effect: This inhibition leads to higher circulating levels of active incretin hormones. patsnap.com The elevated incretin levels enhance the body's natural ability to control blood sugar by increasing glucose-dependent insulin secretion and decreasing glucagon levels. wikipedia.org This mechanism helps patients with type 2 diabetes manage both fasting and post-meal blood glucose levels with a low risk of hypoglycemia, as the effect is glucose-dependent. patsnap.com
The 2,4,5-trifluorophenyl group, derived from the initial building block this compound, is indispensable to this mechanism. It serves as the anchor, positioning the inhibitor molecule perfectly within the S1 pocket of the DPP-4 enzyme, ensuring a tight and selective binding that is fundamental to its therapeutic effect. proteopedia.orgrsc.org
Use as an Intermediate in Agrochemical Synthesis
This compound and its isomers are primarily utilized as intermediates in the chemical synthesis of various agrochemicals. cymitquimica.comcymitquimica.com The trifluorinated benzene (B151609) ring is a key structural motif that chemists incorporate into larger, more complex molecules designed to have specific biological activities. Its role as a synthetic intermediate means that it is a starting material or a building block in a multi-step process to create active ingredients for agrochemical formulations. The reactivity of the ester group and the influence of the fluorine atoms on the aromatic ring allow for a variety of chemical transformations, enabling the construction of diverse molecular architectures for herbicides, insecticides, and fungicides.
Development of Herbicides and Insecticides
The development of novel herbicides and insecticides often involves the incorporation of fluorinated building blocks like this compound. For instance, derivatives such as Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate are utilized in the production of herbicides and insecticides. The trifluoromethyl and chloro groups in such compounds can enhance their reactivity and binding affinity to specific molecular targets within the pest species, potentially leading to the disruption of essential enzyme activity or metabolic processes.
Furthermore, research into nitrogen-containing heterocyclic compounds, such as quinolines, has shown that the introduction of fluorine atoms can lead to significant herbicidal and insecticidal activities. mdpi.com The synthesis of these complex heterocyclic pesticides can originate from fluorinated precursors, highlighting another pathway through which compounds like this compound contribute to the development of new crop protection agents.
Antifungal Agents derived from Fluorobenzoates
Fluorobenzoate esters have been a focal point in the synthesis of new antifungal agents for agricultural use. researchgate.netnih.gov Researchers have synthesized various series of these compounds to test their efficacy against a range of plant pathogens.
The evaluation of new potential fungicides involves a series of standardized tests. In vitro assays are typically performed first to screen compounds for any antifungal activity. This often involves the mycelial growth method, where the compound is introduced into the growth medium of a specific fungus, and the inhibition of growth is measured compared to a control. nih.gov
Compounds that show promising activity in vitro are then often advanced to in vivo testing. researchgate.netkoreascience.krkoreascience.kr These tests are conducted on host plants to evaluate the compound's ability to control disease in a more realistic setting. This can involve applying the compound to the plant before or after inoculation with the fungal pathogen and then assessing the level of disease prevention or reduction. researchgate.net The diffusion capacity of a compound from the plant's surface (peel) into its tissues (mesocarp) is a critical factor influencing its in vivo efficacy, as pathogens can invade these tissues. mdpi.comnih.gov
Research has demonstrated that derivatives of fluorobenzoates exhibit a spectrum of antifungal activity against several economically important phytopathogens. For example, certain alkylphenyl fluorobenzoate esters have been tested for their in vivo antifungal effects against pathogens like Phytophthora infestans (late blight of potato and tomato), Botrytis cinerea (gray mold), Colletotrichum orbiculare (anthracnose), and Rhizoctonia solani (root rot). researchgate.net In one study, 2-sec-butylphenyl 2,5-difluorobenzoate and 4-sec-butylphenyl 2,5-difluorobenzoate showed over 90% antifungal activity against Botrytis cinerea. researchgate.net
Other studies on fluorinated compounds have also reported activity against Alternaria solani (early blight) and Rhizoctonia solani. mdpi.comnih.gov The table below summarizes the observed activity of some fluorinated derivatives against key phytopathogens.
Interactive Data Table: Antifungal Activity of Fluorobenzoate Derivatives
| Derivative Type | Target Phytopathogen | Observed Activity/Inhibition | Reference |
| Alkylphenyl fluorobenzoate esters | Phytophthora infestans | In vivo activity tested | researchgate.net |
| Alkylphenyl fluorobenzoate esters | Botrytis cinerea | >90% activity for some derivatives | researchgate.net |
| Alkylphenyl fluorobenzoate esters | Colletotrichum orbiculare | In vivo activity tested | researchgate.net |
| Alkylphenyl fluorobenzoate esters | Rhizoctonia solani | In vivo activity tested | researchgate.net |
| Resveratrol-derived fluorobenzoates | Alternaria solani | Broad-spectrum activity at 50 µg/mL | nih.gov |
| Resveratrol-derived fluorobenzoates | Botrytis cinerea | Broad-spectrum activity at 50 µg/mL | nih.gov |
| Resveratrol-derived fluorobenzoates | Colletotrichum orbiculare | Broad-spectrum activity at 50 µg/mL | nih.gov |
| Resveratrol-derived fluorobenzoates | Phytophthora infestans | Broad-spectrum activity at 50 µg/mL | nih.gov |
| Resveratrol-derived fluorobenzoates | Rhizoctonia solani | Broad-spectrum activity at 50 µg/mL | nih.gov |
| Fluorinated quinoline (B57606) analogs | Rhizoctonia solani | 80.8% inhibition for compound 2g | mdpi.com |
| Fluorinated quinoline analogs | Alternaria solani | Moderate activity (40-60%) for some derivatives | mdpi.com |
When developing new antifungal agents, their performance is often benchmarked against existing commercial fungicides. In studies involving resveratrol-based fluorobenzoate derivatives, the novel compounds exhibited broad-spectrum fungicidal activity, but their potency was found to be lower than that of commercial standards like carbendazim (B180503) and chlorothalonil (B1668833) at the same concentration. nih.gov
Environmental Impact and Ecotoxicology of Agrochemical Derivatives
The widespread use of agrochemicals, including derivatives originating from intermediates like this compound, raises important environmental and ecotoxicological considerations. While specific data on the environmental fate of agrochemicals derived directly from this compound is not widely available, the general impacts of pesticides provide a framework for understanding potential risks.
Agrochemicals can enter the environment through various pathways, including runoff from treated fields into water bodies, which can contaminate rivers, lakes, and groundwater. earth.org This can disrupt aquatic ecosystems and harm non-target organisms. earth.org In the soil, pesticide residues can negatively affect beneficial microbial populations that are essential for soil health and nutrient cycling. mdpi.com The prolonged use of certain agrochemicals can lead to their accumulation in the soil and water, potentially impacting biodiversity. earth.org
Furthermore, the development of resistance in pest populations is a significant long-term consequence of over-reliance on chemical pesticides. earth.org This can lead to a cycle of increasing application rates or the use of more toxic chemicals to achieve the same level of control. earth.org Therefore, the research and development of new agrochemicals also involves assessing their environmental persistence, potential for bioaccumulation, and toxicity to non-target species to minimize adverse ecological impacts. coffeeandhealth.orgunep.org
Physicochemical Data
The key physical and chemical properties of Ethyl 2,4,5-trifluorobenzoate (B226587) are summarized in the table below.
| Property | Value | Source |
| CAS Number | 351354-41-1 | lookchem.com |
| Molecular Formula | C₉H₇F₃O₂ | ontosight.ai |
| Molecular Weight | 204.15 g/mol | |
| Appearance | Colorless to pale yellow liquid | ontosight.ai |
| Boiling Point | 230.4±40.0 °C (predicted) | lookchem.com |
| Density | 1.304±0.06 g/cm³ (predicted) | lookchem.com |
| Flash Point | 88.0±19.6 °C (predicted) | lookchem.com |
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Ethyl 2,4,5-trifluorobenzoate (B226587), providing information on the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For the ethyl group, a characteristic triplet is expected for the methyl (–CH₃) protons and a quartet for the methylene (–OCH₂–) protons due to spin-spin coupling. The aromatic region will show complex multiplets for the two protons on the trifluorinated benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the neighboring fluorine and ester groups.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms, and the signals will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which provides valuable information about the substitution pattern. walisongo.ac.id
¹⁹F NMR: As fluorine-19 is an NMR-active nucleus with 100% natural abundance, ¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds. organicchemistrydata.org The spectrum of Ethyl 2,4,5-trifluorobenzoate is expected to show three distinct signals for the three non-equivalent fluorine atoms attached to the aromatic ring. The chemical shifts and complex coupling patterns (fluorine-fluorine and fluorine-proton couplings) are definitive for confirming the 2,4,5-substitution pattern on the benzene ring.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.4 | Triplet | -CH₃ |
| ¹H | ~4.4 | Quartet | -OCH₂- |
| ¹H | ~7.0-8.0 | Multiplets | Aromatic H |
| ¹³C | ~14 | Doublet (from C-F coupling) | -CH₃ |
| ¹³C | ~62 | Doublet (from C-F coupling) | -OCH₂- |
| ¹³C | ~110-160 | Multiple Doublets (C-F coupling) | Aromatic C |
| ¹³C | ~165 | Doublet (from C-F coupling) | C=O |
| ¹⁹F | Variable | Multiplets | Aromatic F |
Mass Spectrometry (MS and GC/MS)
Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC/MS), it also serves as a powerful tool for separation and identification in complex mixtures. jmchemsci.com The molecular formula of the compound is C₉H₇F₃O₂ with a molecular weight of approximately 204.15 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204. The fragmentation pattern provides structural information. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (•OCH₂CH₃) resulting in a fragment at m/z 159 (M - 45), and the loss of an ethylene molecule (C₂H₄) via McLafferty rearrangement, followed by loss of the remaining ethyl group. Analysis of the isotopic pattern can further confirm the elemental composition. GC-MS is particularly useful for assessing purity and identifying trace impurities or byproducts from the synthesis. scispace.comjmaterenvironsci.com
| m/z | Predicted Fragment Ion | Formula |
|---|---|---|
| 204 | [M]⁺ | [C₉H₇F₃O₂]⁺ |
| 176 | [M - C₂H₄]⁺ | [C₇H₃F₃O₂]⁺ |
| 159 | [M - OCH₂CH₃]⁺ | [C₇H₂F₃O]⁺ |
| 131 | [C₇H₂F₃O - CO]⁺ | [C₆H₂F₃]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. youtube.com
Key expected absorptions include a strong band for the carbonyl (C=O) stretch of the ester group, typically found in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. Furthermore, strong C-F stretching bands, characteristic of fluorinated aromatic compounds, will be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching from the aromatic ring and the ethyl group will be observed around 2850-3100 cm⁻¹. vscht.cz
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2850-3000 | C-H Stretch | Alkyl (Ethyl group) |
| 3000-3100 | C-H Stretch | Aromatic |
| 1720-1740 | C=O Stretch | Ester |
| 1450-1600 | C=C Stretch | |
| 1100-1300 | C-O Stretch | Ester |
| 1000-1300 | C-F Stretch | Aryl Fluoride (B91410) |
X-ray Diffraction Crystallography (for structural confirmation of derivatives)
While this compound is a liquid at room temperature, X-ray crystallography can be performed on solid derivatives to provide unambiguous confirmation of the molecular structure. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice. For instance, the crystal structure of the parent compound, 2,4,5-trifluorobenzoic acid, or other solid derivatives, can be analyzed. nih.gov Such studies reveal detailed information on bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of 3-Chloro-2,4,5-trifluorobenzoic acid shows that the molecules form centrosymmetric carboxylic acid dimers through O—H⋯O hydrogen bonds. researchgate.net This type of analysis provides definitive proof of the substitution pattern on the aromatic ring and the conformation of the molecule in the solid state.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating the target compound from starting materials, byproducts, and other impurities. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a mixture of acetonitrile and water, can be developed for quantitative analysis. The detection is typically performed using a UV detector, as the aromatic ring provides strong chromophores. This method is valuable for determining the purity with high accuracy and sensitivity. americanlaboratory.com
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. GC separates compounds based on their boiling points and interactions with the stationary phase of the column. When coupled with a Flame Ionization Detector (FID), GC provides a quantitative measure of the compound's purity. It is also an effective tool for monitoring the esterification reaction of 2,4,5-trifluorobenzoic acid, allowing for optimization of reaction conditions to maximize yield and purity. americanlaboratory.com
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and reactivity of chemical compounds. While direct DFT studies on ethyl 2,4,5-trifluorobenzoate (B226587) are not extensively documented in the literature, research on closely related molecules provides a framework for understanding its properties.
For instance, a study on ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (TFPPC), which contains the 2,4,5-trifluorobenzamido moiety, utilized DFT simulations to analyze its optical band gap and electrostatic potential. researchgate.net Such calculations help in understanding the intramolecular charge transfer and the stability of the molecule. researchgate.net Similarly, DFT calculations on 3-methoxy-2,4,5-trifluorobenzoic acid (MFBA) were used to study its structural characteristics, vibrational frequencies, and nonlinear optical properties. researchgate.net These studies typically involve optimizing the molecular geometry and then calculating various electronic properties.
Key parameters obtained from DFT calculations that are relevant to the reactivity of ethyl 2,4,5-trifluorobenzoate would include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability and susceptibility to electronic excitation.
Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and helps identify sites prone to electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge delocalization.
| Parameter | Significance | Example from Related Compound (MFBA) researchgate.net |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D structure of the molecule. | Bond lengths and angles calculated by DFT showed good agreement with experimental X-ray diffraction data. |
| Vibrational Frequencies | Helps in the assignment of experimental FTIR and FT-Raman spectral bands. | Calculated vibrational frequencies were compared with experimental spectra to confirm molecular structure. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | The energy gap was calculated to understand intramolecular charge transfer interactions. |
| NBO Analysis | Analyzes charge transfer and conjugative interactions within the molecule. | Used to study the stability arising from hyperconjugative interactions. |
Molecular Docking Studies (e.g., against enzymes like Lanosterol (B1674476) 14α-demethylase)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates that can bind to a specific biological target, such as an enzyme or receptor.
While there are no specific molecular docking studies published for this compound against lanosterol 14α-demethylase, this enzyme is a well-known target for antifungal agents. The enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts the fungal membrane, leading to cell death.
Studies on other molecules with fluorinated phenyl rings demonstrate the utility of this approach. For example, derivatives of thiazolidin-4-one containing a trifluoro-phenylimino group have been subjected to molecular docking studies against C-KIT Tyrosine kinase to evaluate their binding modes and affinity. researchgate.net Similarly, thiazolyl-pyrazoline derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to rationalize their biological activity. nih.gov These studies typically report a docking score, which is an estimate of the binding affinity, and visualize the interactions between the ligand and the amino acid residues of the protein's active site.
A hypothetical docking study of an this compound derivative against lanosterol 14α-demethylase would involve:
Obtaining the 3D crystal structure of the enzyme from a protein data bank.
Preparing the ligand (the this compound derivative) by optimizing its geometry.
Using docking software to place the ligand into the active site of the enzyme and score the different binding poses.
Analyzing the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) are computational models that correlate the chemical structure of a series of compounds with their biological activity or toxicity, respectively. These models are used to predict the properties of new, untested compounds.
There are no specific QSAR or QSTR studies focused on this compound in the available literature. However, the methodology has been applied to structurally complex molecules. For instance, a QSAR model was developed for 57 analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, an inhibitor of AP-1 and NF-kappa B mediated gene expression. nih.gov This study used quantum chemical parameters to build a model that could predict the inhibitory activity of similar compounds. nih.gov
A hypothetical QSAR study on a series of derivatives of this compound would involve:
Synthesizing and testing a series of analogues with varying substituents on the phenyl ring or modifications to the ethyl ester group.
Calculating a set of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed biological activity.
Validating the model to ensure its predictive power.
| QSAR/QSTR Component | Description |
|---|---|
| Training Set | A group of molecules with known activities or toxicities used to build the model. |
| Molecular Descriptors | Numerical values that represent the chemical and physical properties of the molecules. |
| Statistical Model | A mathematical equation that links the descriptors to the activity/toxicity. |
| Validation | The process of testing the model's ability to predict the properties of a separate set of compounds (test set). |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Predictions
Pharmacokinetics (PK) describes how the body affects a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics (PD) describes what the drug does to the body. Computational models are increasingly used to predict these properties early in the drug discovery process to identify candidates with favorable drug-like properties.
In silico ADME predictions for a molecule like this compound can be made using various software tools. These predictions are based on the molecule's structure and physicochemical properties. For example, in silico studies on 3-Ethyl-2-(2,3,4-trifluoro-phenylimino)-thiazolidin-4-one derivatives were conducted to predict their potential for human intestinal absorption and ability to cross the blood-brain barrier. researchgate.net
A study on the pharmacokinetics of a propylene (B89431) glycol butyl ether (PGBE) ester of 2,4,5-trichlorophenoxyacetic acid in rats showed that the ester was absorbed through the skin and hydrolyzed to the parent acid, which was then excreted. nih.gov Such experimental data can be used to build and validate physiologically based pharmacokinetic (PBPK) models, which simulate the fate of a chemical in the body. nih.gov
Predicted ADME properties for this compound would likely include:
LogP/LogD: Prediction of lipophilicity, which affects absorption and distribution.
Aqueous Solubility: Important for absorption and formulation.
Plasma Protein Binding: Affects the free concentration of the compound available to act on its target.
Metabolism Prediction: Identification of potential metabolic sites by cytochrome P450 enzymes.
Blood-Brain Barrier Permeability: Prediction of whether the compound can enter the central nervous system.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on the conformational flexibility of molecules and their interactions with their environment.
In a study of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, the conformation of the molecule in the crystalline state was determined and stabilized by intramolecular hydrogen bonds. nih.gov Computational studies can explore the conformational landscape of such molecules in different environments, such as in solution.
An MD simulation of this compound, either free in solution or bound to a target protein, would provide insights into:
The preferred conformations of the molecule.
The flexibility of the ethyl ester group and its orientation relative to the trifluorophenyl ring.
The stability of binding interactions with a biological target.
The role of solvent molecules in mediating these interactions.
Prediction of Chemical Reactions and Pathways
Computational chemistry can also be used to predict the outcomes of chemical reactions and to elucidate reaction mechanisms. This can be particularly useful for optimizing synthetic routes and understanding potential side reactions.
The synthesis of this compound typically involves the esterification of 2,4,5-trifluorobenzoic acid. A study on the continuous flow synthesis of 2,4,5-trifluorobenzoic acid via a Grignard exchange reaction followed by carboxylation has been reported. researchgate.net This process starts from 2,4,5-trifluorobromobenzene and involves the formation of a Grignard reagent. researchgate.net
Computational methods, such as DFT, can be used to model the reaction steps in such a synthesis. For example, calculations can be performed to determine the activation energies of different reaction pathways, helping to identify the most favorable reaction conditions. These theoretical predictions can guide experimental work to improve reaction yields and selectivity.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes and Catalytic Systems
The traditional synthesis of ethyl 2,4,5-trifluorobenzoate (B226587) typically involves the esterification of 2,4,5-trifluorobenzoic acid. Future research is focused on developing more efficient, sustainable, and scalable methods for producing both the parent acid and its ethyl ester.
One promising approach is the use of continuous flow microreactors for the synthesis of the precursor, 2,4,5-trifluorobenzoic acid. researchgate.net This method utilizes a sequential Grignard exchange and carboxylation reaction. The use of microreactors offers significant advantages over conventional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, which often leads to higher yields and purity. researchgate.net
Further research is directed towards exploring novel catalytic systems for the fluorination and esterification steps. Advances in green chemistry are promoting the use of mechanochemical methods for aromatic nucleophilic fluorination. rsc.org These solid-state protocols can eliminate the need for toxic, high-boiling point solvents, operate under ambient conditions, and reduce reaction times significantly compared to traditional solution-based methods. rsc.orgrsc.org The development of catalysts that can facilitate the direct synthesis of ethyl 2,4,5-trifluorobenzoate from readily available starting materials under mild conditions remains a key objective.
Table 1: Comparison of Synthetic Methodologies
| Feature | Conventional Batch Synthesis | Continuous Flow Microreactor Synthesis | Mechanochemical Synthesis |
| Reaction Environment | Solution-based, large reactors | Confined channels of a microreactor | Solid-state, minimal to no solvent |
| Control over Parameters | Moderate | High (temperature, flow rate, stoichiometry) | Moderate to High |
| Heat & Mass Transfer | Limited | Highly efficient | Efficient due to mechanical mixing |
| Safety | Potential for thermal runaways | Enhanced safety due to small volumes | Generally safer, avoids volatile solvents |
| Scalability | Can be challenging | Easier through parallelization | Can be scaled up |
| Environmental Impact | Higher (solvent use, waste generation) | Lower (less solvent, higher efficiency) | Significantly lower (solvent-free) rsc.org |
Development of Multifunctional Derivatives
The chemical structure of this compound offers multiple sites for modification, allowing for the development of a wide range of multifunctional derivatives. The trifluorinated phenyl ring can undergo nucleophilic aromatic substitution, while the ethyl ester group can be hydrolyzed, transesterified, or converted into other functional groups like amides or hydrazides.
Future research will likely focus on creating derivatives with tailored properties for specific applications. For example, introducing other functional groups onto the aromatic ring could lead to new pharmaceutical intermediates with enhanced biological activity or altered pharmacokinetic profiles. The synthesis of isoxazole (B147169) derivatives, which have shown potential in medical applications against bacterial infections, is an area of interest. researchgate.net Similarly, the development of imidazole-based derivatives is being explored. researchgate.net
The ester functional group can be used to link the trifluorophenyl moiety to other molecules, creating hybrid compounds with combined functionalities. These derivatives could find use as monomers for specialty polymers, as components of liquid crystals, or as probes for biological systems.
Applications in Materials Science (e.g., fluorinated polymers, advanced materials)
The presence of multiple fluorine atoms in this compound makes it an attractive monomer or intermediate for the synthesis of fluorinated polymers and advanced materials. Fluoropolymers are known for their high thermal stability, chemical inertness, low coefficient of friction, and low surface energy. researchgate.net
This compound can potentially be used in the synthesis of a variety of polymers, including:
Polyesters and Polyamides: By converting the ethyl ester to a diol or a diamine derivative, it can be incorporated into the backbone of polyesters and polyamides, imparting fluorinated characteristics to these materials.
Polyacrylates and Polymethacrylates: Derivatives of this compound containing a polymerizable group like an acrylate (B77674) or methacrylate (B99206) can be synthesized and polymerized to create fluorinated side-chain polymers. These materials are useful for creating hydrophobic and oleophobic coatings.
High-Performance Thermoplastics: The trifluorinated aromatic unit can enhance the thermal and oxidative stability of polymers, making them suitable for applications in demanding environments.
Research in this area will focus on controlling the polymerization process to achieve desired molecular weights and architectures. The use of supercritical carbon dioxide as a medium for fluoropolymer synthesis is a green alternative to traditional solvents. researchgate.net The properties of the resulting materials, such as their thermal behavior, surface energy, and mechanical strength, will be investigated to identify potential applications in electronics, aerospace, and biomedical devices.
Integration with Artificial Intelligence and Machine Learning in Drug and Agrochemical Discovery
AI algorithms can be used to:
Design Novel Molecules: Generative models can design new molecules with desired properties by combining building blocks like this compound in novel ways. chemcopilot.com These models can predict the bioactivity, toxicity, and physicochemical properties of the designed compounds. infosys.com
Predict Synthetic Routes: AI tools can analyze the structure of a target molecule and suggest the most efficient synthetic pathways, potentially identifying novel routes that are more cost-effective and sustainable. nih.gov
Accelerate Screening: Virtual screening, powered by AI, can rapidly evaluate large libraries of virtual compounds derived from this compound against biological targets, prioritizing the most promising candidates for synthesis and testing. infosys.com
Predict Environmental Fate: Machine learning models can predict how agrochemicals based on this compound will behave in the environment, simulating their degradation, runoff, and potential for bioaccumulation. chemcopilot.com
The integration of AI can significantly reduce the time and cost associated with bringing new drugs and agrochemicals to market while also promoting the development of safer and more effective products. hellonesh.io
Sustainability Aspects in Production and Application
Improving the sustainability of chemical production and application is a critical goal for the chemical industry. For this compound, this involves a focus on green chemistry principles throughout its lifecycle.
Sustainable Production:
Greener Synthetic Routes: As mentioned, the development of solvent-free mechanochemical methods and continuous flow processes represents a significant step towards more sustainable production. researchgate.netrsc.org These methods reduce waste, minimize energy consumption, and often use less hazardous reagents.
Atom Economy: Research into catalytic systems that improve the atom economy of the synthesis, ensuring that a higher proportion of the reactants end up in the final product, is crucial.
Renewable Feedstocks: While currently derived from petrochemical sources, future research may explore pathways from bio-based feedstocks to key intermediates.
Sustainable Applications:
Biodegradable Products: In agrochemical and pharmaceutical design, AI can be used to design molecules that are not only effective but also biodegradable, reducing their environmental persistence. chemcopilot.com
Circular Economy: Designing polymers and materials from this compound with recyclability in mind will be important for contributing to a circular economy. This involves creating materials that can be easily depolymerized back to their monomers or repurposed for other applications.
By focusing on these sustainability aspects, the chemical industry can ensure that the benefits of using this compound are realized with minimal environmental impact.
Q & A
Q. What are the standard synthetic routes for preparing ethyl 2,4,5-trifluorobenzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 2,4,5-trifluorobenzoic acid with ethanol. A two-step method is recommended:
- Step 1: Convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
- Step 2: React the acyl chloride with ethanol in the presence of a base (e.g., pyridine) to neutralize HCl and drive the reaction to completion.
Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to ethanol), temperature (0–5°C during acyl chloride formation, room temperature for esterification), and inert atmosphere to prevent hydrolysis. Purification via silica gel chromatography (ethyl acetate/hexane eluent) or fractional distillation is critical to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Q. How does pH and temperature affect the stability of this compound in solution?
The ester is susceptible to hydrolysis under extreme conditions:
- Acidic Hydrolysis (pH < 2): Rapid cleavage to 2,4,5-trifluorobenzoic acid and ethanol at elevated temperatures (>60°C).
- Basic Hydrolysis (pH > 10): Saponification occurs even at room temperature, forming the carboxylate salt.
For short-term storage, maintain neutral pH (6–8) in anhydrous solvents (e.g., acetonitrile or DMSO) at -20°C. Long-term stability requires inert gas (N₂/Ar) purging to prevent oxidation .
Advanced Research Questions
Q. How do fluorine substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions of this compound?
Fluorine’s strong electron-withdrawing effect activates specific positions for substitution:
- Meta Fluorines (2- and 5-positions): Direct electrophiles to the para position relative to the ester group due to enhanced electron deficiency.
- Ortho Fluorine (4-position): Steric hindrance and electronic deactivation reduce reactivity at adjacent sites.
Experimental validation involves competitive reactions with amines (e.g., aniline) in DMF at 80°C, monitored by ¹⁹F NMR to track substitution patterns .
Q. What are the dominant degradation pathways of this compound under environmental or metabolic conditions?
- Photolytic Degradation: UV exposure (λ = 254 nm) generates free radicals, leading to defluorination and formation of quinone-like byproducts.
- Microbial Metabolism: Soil bacteria (e.g., Pseudomonas spp.) hydrolyze the ester bond, followed by decarboxylation to 2,4,5-trifluorophenol.
LC-QTOF-MS and isotopic labeling (e.g., ¹⁴C-tracers) are used to identify intermediates and quantify degradation rates in simulated ecosystems .
Q. Can computational methods predict the reactivity of this compound in complex reaction systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electronic effects:
- Fukui Indices: Identify nucleophilic/electrophilic sites; the para position to the ester group shows highest electrophilicity (f⁺ = 0.15).
- Transition State Analysis: Simulate activation barriers for NAS, aiding catalyst design (e.g., Cu(I) complexes reduce ΔG‡ by 20 kcal/mol).
Software suites like Gaussian or ORCA are employed, with solvent effects modeled using PCM .
Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., molecular weight, boiling point) for this compound?
- Source Validation: Cross-check CAS-registered properties (CAS 351354-41-1: MW = 204.15 g/mol) against peer-reviewed databases like PubChem or Reaxys .
- Experimental Replication: Independently measure key parameters (e.g., boiling point via fractional distillation under reduced pressure).
- Error Analysis: Assess purity (>97% by HPLC) and instrumentation calibration (e.g., NMR referencing to TMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
